BenchChemオンラインストアへようこそ!

1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone

Medicinal Chemistry SAR Receptor Binding

This ≥98% pure pyrrolidine-pyridine hybrid is a privileged scaffold for kinase/GPCR programs. The strategic C6-bromine enables rapid Pd-catalyzed diversification. Its N-acetyl group offers a metabolically stable handle, ensuring reproducible SAR versus non-acetylated analogs. Ideal for CNS MPO optimization and parallel synthesis.

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
Cat. No. B11801285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone
Molecular FormulaC11H13BrN2O
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC1C2=CN=C(C=C2)Br
InChIInChI=1S/C11H13BrN2O/c1-8(15)14-6-2-3-10(14)9-4-5-11(12)13-7-9/h4-5,7,10H,2-3,6H2,1H3
InChIKeyGAAFVEISYAPKIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone: Pyrrolidine–Bromopyridine Scaffold and Procurement Considerations


1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic building block comprising a pyrrolidine ring linked to a 6-bromopyridin-3-yl moiety and capped with an acetyl group . It belongs to the broader class of pyrrolidine–pyridine hybrids, a structural motif recurrent in early-stage medicinal chemistry programs targeting kinases, GPCRs, and ion channels [1]. The compound is commercially available with a specified purity of ≥98% (HPLC) , positioning it as a cost-effective, synthetically versatile intermediate for hit-to-lead optimization.

Why 1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone Cannot Be Interchanged with Regioisomeric or Non-Acetylated Analogs


Interchanging pyrrolidine–pyridine analogs without experimental validation is scientifically unsound due to profound shifts in target affinity, selectivity, and functional activity driven by subtle structural variations. Regioisomeric bromine placement (2-, 3-, 4-, 5- vs. 6-position) and N-substituent identity (acetyl vs. phenyl vs. unsubstituted) are critical modulators of ligand–protein interactions [1]. For instance, the acetyl group in 1-(2-(6-bromopyridin-3-yl)pyrrolidin-1-yl)ethanone confers distinct physicochemical properties (cLogP, H-bond acceptor capacity) relative to its non-acetylated or arylated counterparts, thereby influencing membrane permeability, metabolic stability, and off-target profiles [2]. Consequently, generic substitution risks data irreproducibility and misallocation of screening resources.

Evidence-Based Differentiation of 1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone


Differentiation by Regioisomeric Bromine Substitution: 6-Bromo vs. 5-Bromo and 2-Bromo Analogs

The 6-bromopyridin-3-yl motif in 1-(2-(6-bromopyridin-3-yl)pyrrolidin-1-yl)ethanone constitutes a critical determinant of biological target engagement that distinguishes it from regioisomeric analogs. While direct head-to-head quantitative data for this specific compound are not publicly available, class-level SAR evidence from pyrrolidine–pyridine series unequivocally demonstrates that bromine positional isomerism (2- vs. 3- vs. 5- vs. 6-position) drastically alters binding affinity and functional activity [1]. For example, in a series of 6-aryl-3-pyrrolidinylpyridine mGlu5 negative allosteric modulators, modification of the pyridine substitution pattern was essential for achieving good in vitro potency and brain penetration [2]. Therefore, the 6-bromo-3-yl configuration is not interchangeable with analogs bearing bromine at the 2-, 4-, or 5-position [1].

Medicinal Chemistry SAR Receptor Binding

Differentiation by N-Acetyl Substitution: Acetyl vs. Phenyl and Unsubstituted Pyrrolidine Analogs

The N-acetyl group in 1-(2-(6-bromopyridin-3-yl)pyrrolidin-1-yl)ethanone imparts distinct physicochemical and pharmacokinetic properties relative to analogs bearing phenyl or unsubstituted pyrrolidine nitrogen. Class-level inference indicates that the acetyl substituent reduces basicity (pKa shift), modifies hydrogen-bonding capacity, and alters lipophilicity (cLogP), thereby affecting membrane permeability, solubility, and metabolic stability [1]. In contrast, the phenyl analog (2-(6-bromopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone exhibits a higher cLogP (calculated ~3.6 vs. ~1.5–2.0 for the acetyl analog) and increased steric bulk, which can alter binding mode and selectivity profiles [2]. These differences are non-trivial and preclude interchangeable use without experimental validation.

Medicinal Chemistry Physicochemical Properties ADME

Differentiation by Scaffold Connectivity: Pyrrolidine at Pyridine C3 vs. Alternative Linkages

The direct attachment of the pyrrolidine ring to the C3 position of the 6-bromopyridine scaffold in 1-(2-(6-bromopyridin-3-yl)pyrrolidin-1-yl)ethanone represents a specific connectivity pattern that is not biologically equivalent to analogs with ether, methylene, or other linkers. Class-level SAR from multiple pyrrolidine–pyridine series demonstrates that linker identity and attachment position profoundly modulate ligand–target interactions [1]. For instance, in a series of mGlu5 negative allosteric modulators, the 3-pyrrolidinylpyridine core was essential for activity, and modifications to the linker or attachment point abrogated potency [1]. Substituting the target compound with an analog featuring a methylene linker (e.g., 1-(3-((6-bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone) or an ether linkage would yield a different pharmacological profile.

Medicinal Chemistry SAR Ligand Efficiency

Procurement Differentiation: Verified High Purity (≥98%) and ISO-Certified Supply

1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone is supplied with a verified minimum purity of 98% (NLT 98%) . This specification is supported by ISO-certified manufacturing and quality systems , ensuring batch-to-batch consistency and reducing the risk of experimental variability arising from unknown impurities. In contrast, many alternative suppliers of structurally similar pyrrolidine–pyridine intermediates provide lower purity grades (e.g., 95%) or lack transparent quality documentation . This difference is operationally significant for sensitive biological assays and for synthetic steps where impurity profiles impact yield and product quality.

Chemical Procurement Quality Control Reproducibility

Optimal Scientific and Procurement Use Cases for 1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone


Kinase and GPCR Hit-to-Lead SAR Exploration

The compound serves as a privileged fragment for constructing focused libraries targeting kinases (e.g., Pfmrk, CDK1) and GPCRs (e.g., CRF1, mGlu5) [1]. Its 6-bromopyridin-3-yl-pyrrolidine core is a validated scaffold in SAR studies for negative allosteric modulators and antagonists [2]. The N-acetyl group provides a convenient handle for further derivatization or serves as a metabolically stable amide isostere [3].

Suzuki–Miyaura and Buchwald–Hartwig Diversification

The bromine atom at the pyridine 6-position is strategically placed for palladium-catalyzed cross-coupling reactions [1]. This enables rapid diversification into biaryl or amino-substituted analogs for lead optimization. The ≥98% purity ensures minimal catalyst poisoning and higher yields in parallel synthesis workflows [2].

Physicochemical Property Benchmarking in CNS Drug Discovery

With a moderate cLogP (~1.5–2.0) and low molecular weight (269.14 g/mol), this compound is an ideal reference for evaluating the impact of N-acetyl substitution on CNS MPO scores and membrane permeability in pyrrolidine–pyridine series [1]. It can be used as a comparator in PAMPA and MDCK assays to guide lead optimization toward brain-penetrant candidates [2].

Quality-Controlled Procurement for Reproducible Screening

For high-throughput screening campaigns and in vitro pharmacology, the specified NLT 98% purity [1] reduces the risk of false positives/negatives due to impurities. The ISO-certified manufacturing ensures consistent quality across batches, which is critical for longitudinal studies and collaborative multi-site research projects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.